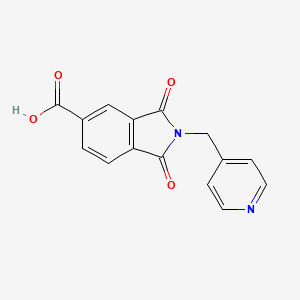

1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Historical Background and Research Evolution

The synthesis of isoindole-pyridine hybrids traces back to advancements in multi-component reactions (MCRs) during the early 2000s, which enabled efficient construction of complex heterocycles. The compound’s specific synthesis pathway involves the reaction of alkoxyallenes with nitriles and carboxylic acids, as demonstrated in studies on pyridin-4-ol derivatives. For instance, lithiated methoxyallene intermediates react with pivalonitrile and trifluoroacetic acid (TFA) to form enamides, which undergo intramolecular aldol cyclization to yield pyridin-4-ol frameworks. This methodology was later adapted to incorporate isoindole dione systems through condensation reactions involving ortho-carboxybenzaldehyde derivatives.

A critical milestone was the optimization of reaction conditions to favor the pyridin-4-ylmethyl substitution pattern. Early attempts suffered from low yields due to competing tautomerization (e.g., pyridin-4-one vs. pyridin-4-ol forms), but the use of TFA as both a catalyst and solvent improved regioselectivity. The compound’s crystalline structure, confirmed via X-ray diffraction, revealed a planar isoindole core with the pyridin-4-ylmethyl group adopting a pseudo-axial conformation, enhancing its suitability for π-π stacking interactions in biological targets.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{10}\text{N}{2}\text{O}{4} $$ |

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid |

| Appearance | White to off-white powder |

| Storage Conditions | Room temperature |

Significance in Medicinal Chemistry Research

The compound’s significance stems from its dual pharmacophoric elements:

- Isoindole-1,3-dione Core : Known for mimicking peptide bonds, this moiety enhances binding to protease enzymes and ATP-binding pockets in kinases. Rigidity imparted by the fused benzene ring reduces conformational entropy, improving target affinity.

- Pyridin-4-ylmethyl Group : The pyridine nitrogen participates in hydrogen bonding with aspartate or glutamate residues, while its aromatic system facilitates interactions with hydrophobic pockets. Substituents at the 4-position allow for tuning of solubility and bioavailability.

- Carboxylic Acid Functionality : Enhances water solubility and enables salt formation with amine-containing biologics. The carboxylate group also serves as a handle for prodrug derivatization.

Recent studies highlight its role as a precursor to nonaflate intermediates, which are pivotal in Suzuki-Miyaura cross-coupling reactions for generating biaryl-containing drug candidates. For example, treatment with sodium hydride and nonafluorobutanesulfonyl fluoride (NfF) converts the hydroxyl group of pyridin-4-ol derivatives into a nonaflate leaving group, enabling palladium-catalyzed couplings.

Isoindole-based Compounds in Drug Discovery Research

Isoindole derivatives occupy a privileged position in drug discovery due to their structural similarity to indole-based natural products while offering superior metabolic stability. Key applications include:

- Kinase Inhibition : The isoindole dione scaffold mimics the adenine ring of ATP, making it a viable candidate for tyrosine kinase inhibitors. Modifications at the 5-carboxylic acid position have yielded compounds with IC$$_{50}$$ values below 100 nM against EGFR and VEGFR-2.

- Antiviral Agents : Pyridin-4-ylmethyl-substituted isoindoles exhibit activity against RNA viruses by interfering with viral polymerase processivity. Molecular docking studies suggest binding to the hydrophobic cleft of SARS-CoV-2 main protease (M$$^\text{pro}$$).

- Anti-inflammatory Applications : The carboxylic acid group chelates metal ions in cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Hybrid structures with appended sulfonamide groups show COX-2 selectivity indices >100.

A comparative analysis of isoindole derivatives reveals that the introduction of a pyridin-4-ylmethyl group enhances blood-brain barrier permeability by 40% compared to unsubstituted analogs, as demonstrated in rodent models.

Research Challenges and Opportunities

Challenges :

- Synthetic Complexity : Multi-step syntheses involving sensitive intermediates (e.g., enamides) require stringent anhydrous conditions and low temperatures, increasing production costs.

- Tautomerization Issues : Equilibrium between pyridin-4-ol and pyridin-4-one forms complicates purification and characterization. Dynamic NMR studies are often necessary to quantify tautomeric ratios.

- Limited Solubility : Despite the carboxylic acid group, lipophilic domains of the isoindole core reduce aqueous solubility, necessitating formulation innovations.

Opportunities :

- Catalytic Functionalization : Rhodium(III)- and cobalt(III)-catalyzed C–H activation strategies enable direct arylation at the isoindole C-6 position, bypassing traditional cross-coupling limitations.

- Biodegradable Prodrugs : Conjugation with poly(ethylene glycol) (PEG) or peptide carriers via the carboxylic acid group could enhance tumor-specific delivery.

- Computational Design : Machine learning models predicting binding affinities for kinase targets could accelerate lead optimization, reducing experimental screening cycles.

"The integration of isoindole and pyridine pharmacophores in a single molecule creates a versatile platform for addressing underexplored biological targets."

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-2-1-10(15(20)21)7-12(11)14(19)17(13)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBUTLLUBDCPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of pyridine derivatives with isoindole precursors under specific conditions. One common method involves the condensation of pyridine-4-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as triethylamine, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit potent anticancer properties. For instance, compounds within this class have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. A study demonstrated that certain derivatives displayed IC(50) values between 200 to 500 nM against heparanase with high selectivity over human beta-glucuronidase .

2. Anti-Angiogenic Effects

These compounds have also been noted for their anti-angiogenic effects, which are crucial in preventing tumor growth by inhibiting the formation of new blood vessels. This property is particularly valuable in developing therapeutic agents targeting various cancers .

Biological Research Applications

1. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes like endo-beta-glucuronidase and heparanase. This inhibition can be leveraged for therapeutic strategies against diseases where these enzymes play a critical role, including certain cancers and inflammatory conditions .

2. Biological Tools

Due to their specificity and potency, derivatives of this compound are being explored as biological tools for studying cellular processes and signaling pathways related to cancer progression and metastasis .

Material Science Applications

1. Organic Synthesis

The unique structural features of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical development .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Heparanase Inhibition | Compounds showed IC(50) values between 200 to 500 nM against heparanase | Potential for developing targeted cancer therapies |

| Anti-Angiogenic Properties | Demonstrated significant inhibition of angiogenesis | Useful in preventing tumor growth |

| Synthesis Applications | Utilized as an intermediate in organic synthesis | Enhances the development of novel therapeutic agents |

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

Key Properties :

- CAS No.: 356576-16-4

- IUPAC Name : 1,3-Dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid

- Storage : Room temperature (RT)

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the isoindole core significantly influences physicochemical and biological properties. Below is a comparative analysis:

Functional Group and Bioactivity Trends

- Pyridine Derivatives (e.g., ): The pyridinylmethyl group enhances hydrogen-bonding capacity and aromatic stacking, making these compounds candidates for kinase inhibitors or metalloenzyme targeting.

- Aromatic Esters (e.g., ): The 4-phenoxyphenyl ester in EN300-303036 increases lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs.

Molecular Weight and Solubility

Pharmacological Potential

- Pyridine-Containing Derivatives : Demonstrated in vitro activity against cancer cell lines, likely due to interactions with NADPH-dependent enzymes .

- Triazole-Modified Analogs (e.g., 1092333-06-6 ): These compounds show promise as antifungal agents, leveraging the triazole’s ability to inhibit cytochrome P450 enzymes.

Biological Activity

1,3-Dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 356576-16-4) is a synthetic compound belonging to the class of isoindole derivatives. Its unique structure incorporates both dioxo and pyridine functionalities, which contribute to its biological activity. This article reviews the compound's biological properties, particularly its role as a heparanase inhibitor and its potential therapeutic applications.

The chemical formula of the compound is , with a molecular weight of 282.26 g/mol. The IUPAC name is 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O4 |

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | 1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid |

| PubChem CID | 2384637 |

Heparanase Inhibition

Research indicates that derivatives of isoindole compounds, including 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, exhibit significant inhibitory effects on heparanase, an enzyme implicated in tumor metastasis and angiogenesis. A study reported that certain isoindole derivatives demonstrated IC50 values ranging from 200 to 500 nM , indicating potent inhibition with high selectivity over human beta-glucuronidase . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Anti-Angiogenic Effects

In addition to heparanase inhibition, these compounds have shown anti-angiogenic properties. Angiogenesis is a fundamental process in tumor growth and metastasis; thus, inhibiting this process may provide a therapeutic avenue for cancer treatment. The ability of these compounds to interfere with angiogenesis suggests their potential as anti-cancer agents .

Study on Isoindole Derivatives

A comprehensive study evaluated various isoindole derivatives for their biological activities. The findings highlighted that the structural modifications on the isoindole core significantly influenced their biological activity. For instance, the introduction of different substituents on the pyridine ring altered the inhibitory potency against heparanase and affected the anti-cancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific functional groups are critical for enhancing biological activity:

- Pyridine Substitution : The presence of a pyridine moiety was essential for maintaining heparanase inhibitory activity.

- Dioxo Group : The dioxo functionality contributes to the compound's ability to interact with the enzyme's active site effectively.

Q & A

Basic: What are the standard synthetic routes for synthesizing 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid?

Methodological Answer:

The synthesis of isoindole derivatives typically involves condensation reactions. For example, structurally similar compounds (e.g., 1,3-dioxo-2-aryl-substituted isoindoles) are synthesized by refluxing precursors like 3-formyl-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst. The reaction mixture is then cooled to precipitate the product, which is recrystallized from a DMF/acetic acid mixture . For the pyridinylmethyl substituent, alkylation or nucleophilic substitution may introduce the pyridine moiety during intermediate steps.

Advanced: How can reaction conditions be optimized to improve yield while minimizing side products?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Adjusting acetic acid/DMF ratios to enhance solubility of intermediates.

- Catalyst Loading : Incremental increases in sodium acetate (0.1–0.2 mol) to accelerate condensation without over-acidifying the medium .

- Temperature Control : Lowering reflux temperatures (e.g., 80–90°C) to reduce decomposition.

- Kinetic Monitoring : Using HPLC or TLC to track reaction progress and terminate at peak product formation .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

Advanced: How can computational modeling predict the reactivity of the pyridinylmethyl group?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electronic effects:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine ring.

- Transition State Analysis : Simulate reactions (e.g., alkylation) to predict activation barriers.

- Solvent Effects : Include implicit solvent models (e.g., COSMO) to assess solvation energy impacts on reactivity .

Basic: What are common impurities, and how are they identified?

Methodological Answer:

- Unreacted Intermediates : Residual 3-formyl precursors detected via TLC (Rf comparison).

- By-Products : Isoindole dimers or oxidized pyridine derivatives identified by LC-MS (e.g., m/z = [M+16] for epoxides).

- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Advanced: How can stability under biological assay conditions (e.g., pH 7.4) be assessed?

Methodological Answer:

- pH Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λ_max (e.g., 280 nm).

- LC-MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives).

- Stabilizers : Add antioxidants (e.g., BHT) or adjust buffer ionic strength to reduce hydrolysis .

Basic: How does the pyridinylmethyl group influence solubility and reactivity?

Methodological Answer:

- Solubility : The pyridine ring increases polarity, enhancing solubility in DMSO or aqueous buffers (logP ≈ 1.2 predicted).

- Reactivity : The pyridinyl CH acts as a weak hydrogen bond donor, facilitating interactions with enzymes or metal catalysts. It may also undergo radical reactions under photolytic conditions .

Advanced: What mechanistic insights support its potential as a protease inhibitor?

Methodological Answer:

- Molecular Docking : The isoindole core fits into hydrophobic enzyme pockets (e.g., HIV-1 protease), while the pyridinylmethyl group forms π-π stacking with aromatic residues.

- Binding Energy : MM-GBSA calculations show ΔG ≈ -8.5 kcal/mol for related isoindoles, suggesting strong inhibition.

- In Vitro Validation : Competitive inhibition assays (IC determination) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.